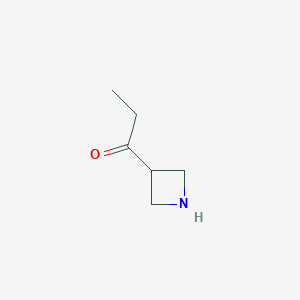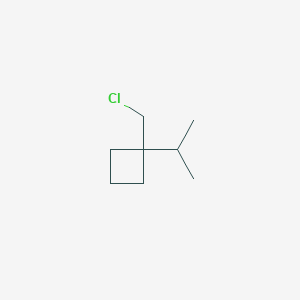
1-(Azetidin-3-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-3-yl)propan-1-one is a chemical compound with the molecular formula C₆H₁₁NO It features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, attached to a propanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)propan-1-one can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Azetidin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The azetidine ring can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(Azetidin-3-yl)propan-1-one and its derivatives often involves interaction with biological targets such as tubulin. Tubulin is a protein that plays a critical role in cell division, and compounds that destabilize tubulin can inhibit cancer cell proliferation . The azetidine ring structure allows these compounds to bind to the colchicine-binding site on tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Uniqueness
1-(Azetidin-3-yl)propan-1-one is unique due to its specific structural features, which include the azetidine ring and the propanone group. This combination imparts distinct chemical reactivity and biological activity compared to other azetidine derivatives .
Eigenschaften
Molekularformel |
C6H11NO |
|---|---|
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
1-(azetidin-3-yl)propan-1-one |
InChI |
InChI=1S/C6H11NO/c1-2-6(8)5-3-7-4-5/h5,7H,2-4H2,1H3 |
InChI-Schlüssel |
KRTDBIHFEGEMMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]phosphoryl] phosphate](/img/structure/B13151051.png)

![8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B13151058.png)

![7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione](/img/structure/B13151076.png)
![4-(Bromomethyl)-[3,4'-bipyridin]-6-ol](/img/structure/B13151077.png)

![Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13151090.png)




